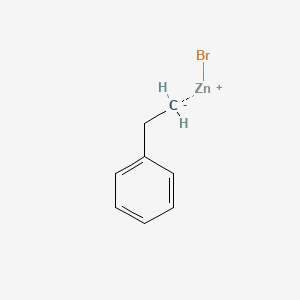

Phenethylzinc bromide

概要

説明

Phenethylzinc bromide is an organozinc compound with the chemical formula C8H9BrZn. It is a colorless liquid that is unstable at room temperature and susceptible to moisture and oxygen in the air, leading to decomposition reactions . This compound is commonly used in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.

準備方法

Synthetic Routes and Reaction Conditions: Phenethylzinc bromide is typically prepared using the Grignard reagent method. In this process, ethyl bromide is dissolved in anhydrous ether, and zinc dust is added to the solution. The reaction mixture is then stirred under an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.

化学反応の分析

Types of Reactions: Phenethylzinc bromide primarily undergoes substitution reactions, particularly in the presence of transition metal catalysts. It is commonly used in the Negishi cross-coupling reaction to form carbon-carbon bonds by reacting with organic halides or triflates .

Common Reagents and Conditions:

Negishi Cross-Coupling Reaction: This reaction involves this compound reacting with organic halides or triflates in the presence of a palladium or nickel catalyst.

Palladium-Catalyzed Cross-Coupling Reaction: this compound can react with phenylacetylene to prepare (4-phenyl-1-butyn-1-yl)benzene.

Major Products:

- Aryl or heteroaryl derivatives

- Benzyl substituted thienopyrimidine derivatives

科学的研究の応用

Phenethylzinc bromide is an organometallic compound with a phenyl functional group, utilized as a reagent in chemical synthesis . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

This compound has several applications in scientific research, including:

- Negishi Cross-Coupling Reactions this compound is useful in transition metal-catalyzed Negishi cross-coupling reactions to produce aryl or heteroaryl derivatives. This involves reacting this compound with organic halides or triflates to create carbon-carbon bonds .

- Synthesis of Substituted Benzene Derivatives this compound can be used to synthesize (4-phenyl-1-butyn-1-yl)benzene through a palladium-catalyzed cross-coupling reaction with phenylacetylene .

- Synthesis of Thienopyrimidine Derivatives This compound is also used in the synthesis of benzyl-substituted thienopyrimidine derivatives .

- γ-Alkylation of Cyclopropyl Ketones Phenethylzinc chloride, synthesized from this compound, can be used in the γ-alkylation of cyclopropyl ketones with unactivated alkyl halides, a process that may involve a radical pathway .

- Synthesis of L-Idopyranosides this compound and diphenethylzinc have been used in the synthesis of L-idopyranosides, though they may produce lower yields and significant amounts of C5 byproducts .

- Nickel-Catalyzed Reductive Coupling Reactions It is used to exclude the possibility of an organozinc intermediate in nickel-catalyzed reductive coupling reactions .

Tables

The following tables, extracted from studies, illustrate the use of this compound in chemical reactions:

Table 1: γ-Alkylation of cyclopropyl ketones with unactivated alkyl halides

| Cyclopropyl Ketone | Alkyl Halide | Conditions | Product | Isolated Yield (%) |

|---|---|---|---|---|

| 1a | Phenylpropyl chloride 2a | 10 mol% NiBr2(dme), 10 mol% 4,4′-dimethyl-2,2′-bipyridine (L4 ), 3 equiv. Zn powder, 1.5 equiv. NaI, DMA, 50 °C, 24 h | 1,7-diphenylheptan-1-one (3aa ) | 72 |

Table 2: Ligand Effects on Negishi Couplings of Alkenyl Halides

| Entry | Ar-Br | Catalyst | 19 / 20 / 21 b |

|---|---|---|---|

| 1 | PdCl2(PPh3)2 | < 5% conv | |

| 2 | 18a | PdCl2(dppf) | 7/91/2 |

| 3 | PdCl2(PPh3)2 + TMEDA c | <1/99/0 (95%) d | |

| 4 | PdCl2(PPh3)2 | 4/26/70 | |

| 5 | 18b | PdCl2(dppf) | 5/91/4 |

| 6 | PdCl2(PPh3)2 + TMEDA c | <1/98/1 (93%) d |

Conditions: alkylzinc iodide (1.1 mmol, 1.0 M in THF), aryl bromide (1 mmol), Pd catalyst (2 mol %). Reactions were run at 0.33 M at 40 °C, 12 h for entries 1–3, and at rt, 20 h for entries 4–6.

Case Studies

- Metabolism of Phenethyl Bromide: Research has been conducted on the metabolism of phenethyl bromide, which is related to this compound. Studies identified metabolites such as N-acetyl- S-(β-hydroxyphenethyl)-l-cysteine and N-acetyl- S-phenethyl-l-cysteine in animals treated with phenethyl bromide .

- Cosmetic Applications: Polymers, including those with synthetic modifications, are used in cosmetics for various purposes such as film forming, rheology modification, and delivery of active ingredients . While this compound itself is not directly used in cosmetics, the broader applications of synthetic polymers and related compounds in cosmetic formulations provide a context for its potential use in developing new materials .

作用機序

The mechanism of action of phenethylzinc bromide involves its role as a nucleophile in substitution reactions. In the presence of a transition metal catalyst, this compound donates its phenethyl group to an electrophile, forming a new carbon-carbon bond. This process is facilitated by the catalyst, which lowers the activation energy and increases the reaction rate.

類似化合物との比較

- Benzylzinc bromide

- Butylzinc bromide

- Cyclohexylzinc bromide

- Phenylzinc bromide

Comparison: Phenethylzinc bromide is unique due to its phenethyl group, which provides distinct reactivity and selectivity in cross-coupling reactions. Compared to benzylzinc bromide, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications. Similarly, butylzinc bromide and cyclohexylzinc bromide have different alkyl groups, leading to variations in their reactivity and applications .

特性

IUPAC Name |

bromozinc(1+);ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVLYRZWQLDARE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=CC=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70410536 | |

| Record name | Phenethylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70410536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308796-14-7 | |

| Record name | Phenethylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70410536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。